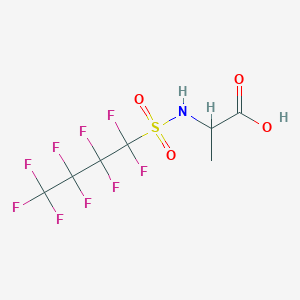

2-(Perfluorobutylsulfonamido)propanoic Acid

Description

Properties

Molecular Formula |

C7H6F9NO4S |

|---|---|

Molecular Weight |

371.18 g/mol |

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propanoic acid |

InChI |

InChI=1S/C7H6F9NO4S/c1-2(3(18)19)17-22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1H3,(H,18,19) |

InChI Key |

VDKPSKAXYKUKMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(Perfluorobutylsulfonamido)propanoic Acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorobutylsulfonamido)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine.

Substitution: The perfluorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Perfluorobutylsulfonamido)propanoic Acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Perfluorobutylsulfonamido)propanoic Acid involves its interaction with specific molecular targets. The perfluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is distinguished from related PFAS by its sulfonamido-propanoic acid moiety and C4F9 chain. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

- Chain Length vs. Bioaccumulation : Shorter perfluorobutyl chains (C4F9) in the target compound may result in lower bioaccumulation compared to longer-chain analogs like EPAH (C8F17) .

- Functional Group Impact: Sulfonamido-propanoic acid derivatives exhibit higher acidity and reactivity compared to sulfonates (e.g., PFBS), influencing their environmental mobility and degradation pathways .

- Aromatic vs. Perfluoroalkyl Substituents : Aromatic sulfonamides (e.g., fluorobenzene or naphthalene derivatives) display distinct solubility and toxicity profiles due to reduced fluorophilicity and increased π-π interactions .

Environmental and Toxicological Profiles

Table 2: Environmental Persistence and Toxicity

Key Findings:

- Persistence : The perfluorobutyl chain confers moderate persistence (5-year half-life), shorter than PFOA but longer than aromatic analogs .

- Toxicity : Data gaps exist for the target compound, though shorter-chain PFAS generally show lower acute toxicity than C8 counterparts .

- Regulatory Trends : Increasing scrutiny of PFAS has led to substitution with shorter-chain variants, though concerns about chronic exposure remain .

Biological Activity

2-(Perfluorobutylsulfonamido)propanoic acid, a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C8H14F13NO4S

- Molecular Weight : 408.25 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Cell Membrane Interaction : The compound's hydrophobic perfluorinated tail allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in lipid metabolism, impacting cellular energy homeostasis.

- Receptor Modulation : There is evidence indicating that this compound can modulate receptor activity, particularly those involved in inflammatory responses.

Biological Effects

The biological effects of this compound have been assessed in various studies:

- Toxicity Studies : Research indicates that exposure to this compound can lead to cytotoxic effects in certain cell lines, with IC50 values varying based on cell type and exposure duration.

- Endocrine Disruption : Some studies have suggested that perfluorinated compounds can disrupt endocrine functions, potentially leading to reproductive and developmental issues.

- Inflammatory Response : The compound has been linked to altered inflammatory responses in animal models, indicating a potential role in modulating immune system activity.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the implications of this compound on health and the environment:

-

Case Study on Aquatic Toxicity :

- A study examined the effects of this compound on aquatic organisms, revealing significant mortality rates at concentrations above 100 µg/L. These findings raise concerns about environmental persistence and bioaccumulation.

-

Human Health Impact Study :

- Research involving human exposure assessments indicated correlations between high levels of perfluorinated compounds and adverse health outcomes, including liver dysfunction and metabolic disorders.

-

Longitudinal Health Study :

- A longitudinal study tracked populations exposed to perfluorinated compounds, finding increased incidence rates of certain cancers linked to long-term exposure.

Q & A

Advanced Research Question

- SPE optimization : Use mixed-mode anion-exchange cartridges (e.g., Oasis WAX) with methanol/ammonium hydroxide elution .

- pH adjustment : Acidify samples to pH 4 to enhance retention of anionic PFAS.

- Ultrasound-assisted extraction : Apply 40 kHz frequency for 30 minutes to disrupt protein binding in biological matrices.

- Solvent selection : Acetonitrile outperforms methanol in extracting short-chain sulfonamido acids .

Which analytical standards are essential for accurate quantification?

Basic Research Question

- Native standards : Include branched isomers (e.g., br-PFOS) to account for industrial synthesis byproducts.

- Surrogate standards : Use deuterated analogs (e.g., d5N-EtFOSAA) to track recovery during sample preparation.

- Internal standards : 13C2d4-FTS minimizes isotopic interference during MS analysis .

How do co-eluting PFAS impact the analysis of this compound?

Advanced Research Question

Co-eluting PFAS (e.g., PFHxS, 8:2 FTS) can cause false positives or signal suppression. Mitigation strategies include:

- Chromatographic separation : Use a C18 column with a 10 mM ammonium acetate/acetonitrile gradient (10–95% over 15 min).

- High-resolution MS : Employ Q-TOF instruments (resolving power > 30,000) to distinguish isobaric masses (e.g., m/z 499.0243 vs. 499.1126) .

- Secondary transitions : Monitor multiple MRM transitions for confirmation .

What are the environmental stability concerns for this compound?

Basic Research Question

The compound exhibits high persistence due to its C-F bonds but may degrade under extreme conditions:

- Photolysis : UV irradiation (254 nm) induces defluorination, forming shorter-chain metabolites.

- Thermal stability : Decomposes above 300°C, releasing HF and perfluorobutanesulfonamide .

- Hydrolysis : Stable in neutral water but hydrolyzes in alkaline conditions (pH > 10) to perfluorobutanesulfonamide .

How can transformation products of this compound be evaluated under varying environmental conditions?

Advanced Research Question

- Non-targeted analysis : Use suspect screening workflows (e.g., fragmentation tree algorithms) to identify unknown metabolites.

- High-resolution MS/MS : Compare experimental spectra to libraries (e.g., NIST PFAS Database) .

- Microcosm studies : Simulate aerobic/anaerobic conditions to track biotransformation pathways (e.g., formation of perfluorobutanesulfonamide) .

What quality control measures are critical for inter-laboratory reproducibility?

Advanced Research Question

- Blind replicates : Include 10% of samples as duplicates to assess precision.

- Reference materials : Use NIST SRM 1957 (human serum) or ERM-EF422 (water) for method benchmarking.

- Cross-calibration : Share labeled standards between labs to harmonize quantification .

How does the compound’s sulfonamido group influence its analytical behavior?

Basic Research Question

The sulfonamido moiety increases polarity, reducing retention on reverse-phase columns. Mitigate by:

- Ion-pairing agents : Add 20 mM tetrabutylammonium chloride to mobile phases.

- Hydrophilic interaction LC (HILIC) : Use silica-based columns for improved separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.